7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a triazolopyrimidine core with a thiophene ring attached via a vinyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 2-aminotriazole with a suitable thiophene derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 7-(2-(Thiophen-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-(2-(Thiophen-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: A reduced form of the compound.
7-(2-(Furanyl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: A similar compound with a furan ring instead of a thiophene ring.
7-(2-(Pyridin-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: A similar compound with a pyridine ring.
Uniqueness
The presence of the thiophene ring in 7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine imparts unique electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c12-10-14-11-13-6-5-8(16(11)15-10)3-4-9-2-1-7-17-9/h1-7H,(H2,12,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGIJABQYBEVQT-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=NC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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